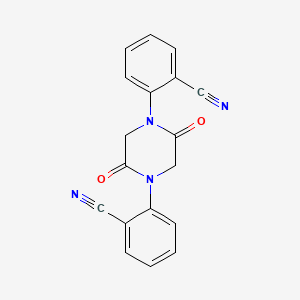![molecular formula C13H6N2O6 B14301327 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid CAS No. 116451-28-6](/img/structure/B14301327.png)
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid is a water-soluble, heat-stable, tricyclic ortho-quinone. It serves as a redox cofactor for various bacterial dehydrogenases, providing unique redox features . This compound is known for its high midpoint redox potential and its presence in foods, its antioxidant properties, and its role as a growth-promoting factor .
Preparation Methods
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid can be synthesized by the oxidation of the corresponding trifluoroacetate ester . The synthetic route involves the reaction of trimethyl 4,5-dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate with sodium carbonate in water at 30°C for 24 hours . Alternatively, potassium carbonate in water at 25-80°C can be used . Industrial production methods often employ green chemistry principles to optimize the reaction conditions .
Chemical Reactions Analysis
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium carbonate, potassium carbonate, and various oxidizing agents . The major products formed from these reactions include pyrroloquinoline quinol and other quinone derivatives .
Scientific Research Applications
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a redox cofactor for bacterial dehydrogenases . In biology, it has been shown to influence various physiological and biochemical processes, including growth and stress tolerance in both bacteria and higher organisms . In medicine, it has potential health benefits, including growth-promoting activity, anti-diabetic effects, anti-oxidative action, and neuroprotective functions . In industry, it is used in the synthesis of various quinone derivatives and as a catalyst in redox reactions .
Mechanism of Action
The mechanism of action of 4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid involves its role as a redox cofactor. It acts as an efficient electron transfer catalyst from various organic substrates to molecular oxygen, constructing quinoprotein model reactions . The molecular targets and pathways involved include bacterial dehydrogenases and other redox-active enzymes .
Comparison with Similar Compounds
4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid is unique among quinone compounds due to its high midpoint redox potential . Similar compounds include tryptophan tryptophylquinone, trihydroxyphenylalanyl quinone, lysine tyrosylquinone, and the copper-complexed cysteinyltyrosyl radical . These compounds share similar redox properties but differ in their specific applications and biological roles .
Properties
CAS No. |
116451-28-6 |
|---|---|
Molecular Formula |
C13H6N2O6 |
Molecular Weight |
286.20 g/mol |
IUPAC Name |
4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid |
InChI |
InChI=1S/C13H6N2O6/c16-10-4-1-2-14-8(4)7-5(12(18)19)3-6(13(20)21)15-9(7)11(10)17/h1-3,14H,(H,18,19)(H,20,21) |
InChI Key |
IFYQITBEOBQUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=O)C3=C2C(=CC(=N3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


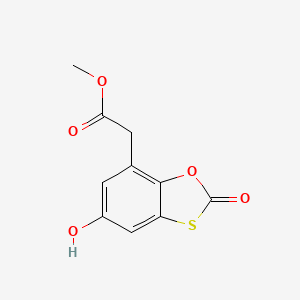
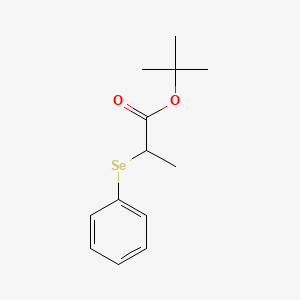
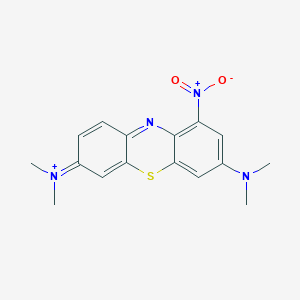
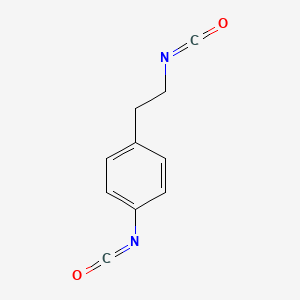
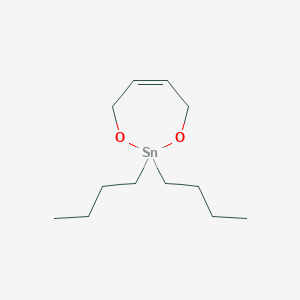
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
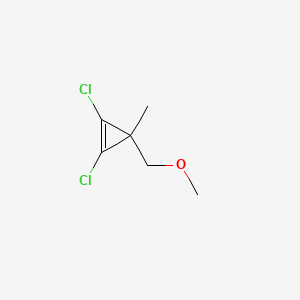
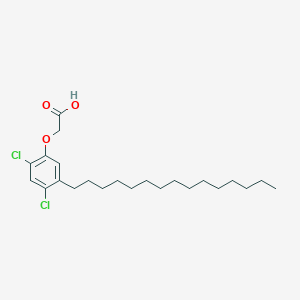

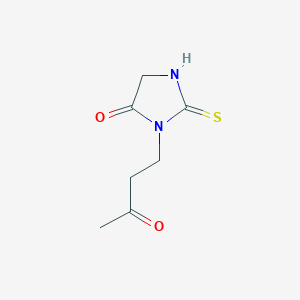
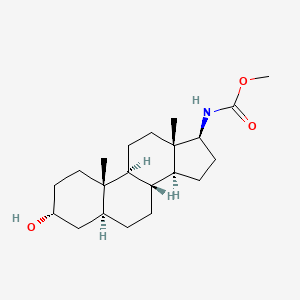
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
